Silver(1+) tetracosanoate
Description
Silver(1+) tetracosanoate, a silver carboxylate with the chemical formula AgC₂₃H₄₇COO, is a coordination compound comprising a silver ion (Ag⁺) and a tetracosanoate anion (C₂₃H₄₇COO⁻). This compound is characterized by its long hydrocarbon chain (24 carbons), which imparts hydrophobic properties and influences its solubility, stability, and reactivity. Silver carboxylates are widely studied for their antimicrobial, catalytic, and material science applications.
Properties
CAS No. |
66502-42-9 |
|---|---|
Molecular Formula |
C24H47AgO2 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
silver;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
LPYHADGLCYWDNC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Related CAS |
557-59-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Key Reaction Parameters:
| Reactants | Conditions | Product | Byproduct |
|---|---|---|---|
| AgNO₃ + C₂₃H₄₇COOH | Room temperature, aqueous ethanol | AgC₂₃H₄₇COO | HNO₃ |
Precipitation Reactions
Silver(1+) tetracosanoate dissociates in solution to release Ag⁺ ions, enabling characteristic silver ion reactions:
2.1. Chloride Interaction
Addition of chloride ions (e.g., NaCl) precipitates silver chloride (AgCl):
AgCl dissolves in aqueous ammonia via complexation:
This property is exploited in analytical chemistry for silver recovery .
2.2. Hydroxide Interaction
Reaction with sodium hydroxide (NaOH) forms silver oxide (Ag₂O):
Ag₂O is insoluble in excess NaOH but dissolves in ammonia3 .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two decomposition stages:
-
Dehydration (210–225°C): Loss of crystallization water (~5% mass loss).
-
Decarboxylation (225–235°C): Breakdown of the carboxylate group, releasing CO₂ (~25% mass loss) .
The final residue is metallic silver (Ag⁰):
Thermal Stability Data:
| Stage | Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| 1 | 210–225 | 5.2 | Dehydration |
| 2 | 225–235 | 25.0 | Decarboxylation |
Redox and Antimicrobial Activity
Silver ions (Ag⁺) exhibit antimicrobial effects by disrupting bacterial membranes and intracellular components:
-
Membrane Disruption : Ag⁺ binds to thiol (-SH) groups in proteins, impairing membrane integrity.
-
DNA Interaction : Ag⁺ intercalates into DNA, inhibiting replication .
Antimicrobial Efficacy:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Candida albicans | 25.0 µg/mL |
Coordination Chemistry
This compound forms complexes with ligands like ammonia and thiols. For example, with ammonia:
These complexes enhance solubility and reactivity in catalytic applications .
Scientific Research Applications
Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .
Biology and Medicine: Silver nanoparticles derived from this compound are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:
Interaction with Cell Membranes: Silver ions can disrupt bacterial cell membranes, leading to cell lysis.
Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce the production of ROS, which cause oxidative stress and damage to cellular components.
Inhibition of Enzymatic Activity: Silver ions can bind to thiol groups in enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Structural Analogs: Silver Carboxylates
Silver carboxylates with shorter hydrocarbon chains (e.g., silver acetate, silver stearate) serve as key structural analogs:
Key Findings :
- Longer hydrocarbon chains (e.g., C24 in tetracosanoate) enhance hydrophobicity, reducing solubility in polar solvents compared to acetate .
- Thermal stability increases with chain length due to stronger van der Waals interactions in longer aliphatic chains.
Functional Analogs: Tetracosanoate Derivatives
Key Findings :
- Tetracosanoate derivatives demonstrate cytotoxic effects, suggesting this compound may synergize Ag⁺’s antimicrobial properties with bioactive hydrocarbon chains .
Silver-Based Antimicrobial Agents
Silver(1+) nitrate (AgNO₃) and silver(1+) sulfates are benchmark antimicrobial agents for comparison:
Key Findings :
- This compound’s low solubility may enable sustained Ag⁺ release, reducing toxicity compared to AgNO₃ .
- Its hydrophobic chain could disrupt microbial membranes, enhancing efficacy against lipid-rich pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
